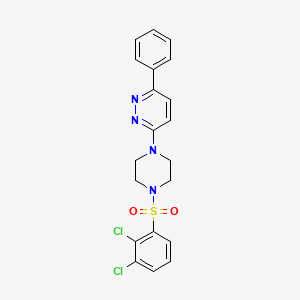

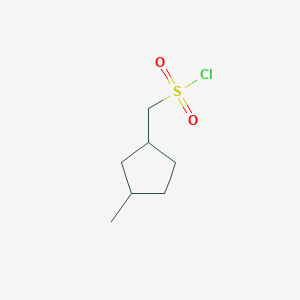

(3-Methylcyclopentyl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3-Methylcyclopentyl)methanesulfonyl chloride” is an organosulfur compound with the molecular formula C7H13ClO2S . It is related to methanesulfonyl chloride, which is a colorless or pale-yellow liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “(3-Methylcyclopentyl)methanesulfonyl chloride” consists of a three-carbon chain (the methylcyclopentyl group) attached to a methanesulfonyl chloride group .Wissenschaftliche Forschungsanwendungen

Electrochemical Applications :

- In a study by Su, Winnick, and Kohl (2001), Methanesulfonyl chloride (MSC) forms a room temperature ionic liquid with AlCl3, which was used to study the electrochemical properties of vanadium pentoxide (V2O5) films. This application is significant for potential cathodes, where sodium is reversibly intercalated into the V2O5 film, demonstrating the utility of MSC in electrochemical systems (Su, Winnick, & Kohl, 2001).

Chemical Synthesis and Spectroscopy :

- Hanai and Okuda (1977) described a convenient method for the preparation of methanesulfonyl chloride-d3. This process involves the chlorination of dimethyl sulfoxide-d6, demonstrating the versatility of MSC in chemical synthesis (Hanai & Okuda, 1977).

- In a separate study, they also recorded the infrared and Raman spectra of methanesulfonyl chloride and its isotopic compound, providing valuable data for molecular spectroscopy (Hanai, Okuda, & Machida, 1975).

Catalysis and Reaction Mechanisms :

- Kang et al. (2017) explored the catalytic decomposition of MSC to produce methyl chloride, a crucial step in low-temperature methane conversions. Their research on various catalytic systems and molecular modeling demonstrates MSC's role in catalytic processes (Kang et al., 2017).

- Smith et al. (2004) studied the regioselective methanesulfonylation of simple aromatics using methanesulfonic anhydride over zeolite catalysts, which provided higher para-selectivity in the synthesis of methyl tolyl sulfone than standard methods (Smith, Ewart, El‐Hiti, & Randles, 2004).

Radiopharmaceutical Development :

- McCarron and Pike (2003) described methods for labeling methanesulfonyl chloride with carbon-11, providing a new labeling agent for positron emission tomography (PET) radiopharmaceutical development (McCarron & Pike, 2003).

Organic Chemistry and Molecular Structure Studies :

- Upadhyaya et al. (1997) conducted a study on the methanesulfonic acid-catalyzed reaction of certain compounds with glycerol, demonstrating the use of MSC in complex organic synthesis processes (Upadhyaya, Davis, Lee, Zaw, Bauer, & Heimer, 1997).

- Hargittai and Hargittai (1973) investigated the molecular structure of methane sulfonyl chloride using electron diffraction, contributing to the understanding of its molecular geometry (Hargittai & Hargittai, 1973).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3-methylcyclopentyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2S/c1-6-2-3-7(4-6)5-11(8,9)10/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCOAUBIWYRQLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methylcyclopentyl)methanesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate](/img/structure/B2438349.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2438351.png)

![N-{[2-(benzyloxy)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2438352.png)

![Ethyl 4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}benzoate](/img/structure/B2438356.png)

![N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438357.png)

![N-[3-(dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2438370.png)